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molecular formula C11H21NO3S B562168 Tert-butyl 4-hydroxy-4-(mercaptomethyl)piperidine-1-carboxylate CAS No. 104940-48-9

Tert-butyl 4-hydroxy-4-(mercaptomethyl)piperidine-1-carboxylate

Cat. No. B562168
M. Wt: 247.353
InChI Key: OAMSMSOTOFNMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039503B2

Procedure details

Sodium sufide nonahydrate (60 g, 0.25 mol) was dissolved in MeOH (1.25 L), and the resulting solution was degassed by applying vacuumn and filling nitrogen three times. The solution was then cooled to 0° C. with an ice-water bath. To the above solution was added p-toluenesulfonic acid hydrate (76 g, 0.4 mol) and the resulting mixture was stirred at 0° C. for 10 min A yellowish colored solution was formed. The tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (21.2 g, 0.1 mol) was added to the reaction mixture and stirred at 0° C. for 1 h and then at room temperature for 1.5 h. Saturated sodium bicarbonate solution (200 mL) was added to the reaction, and the methanol was evaporated under reduced pressure. To the residue was added water (500 mL) and extracted with EtOAc (1×400 mL and 2×250 mL), the combined organic layer was washed with brine (250 mL) and dried over sodium sulfate. After concentration, the crude product (26.2 g) was obtained as an oil. The crude product was purified by flash column chromatography (SiO2, 5% to 40% EtOAc in hexanes) to afford the product as a white solid. (19.2 g, 78%). M.p.=54-55° C.; 400 MHz 1H NMR (CDCl3) δ: 3.97-3.80 (m, 2H), 3.19-3.08 (m, 2H), 2.61 (d, J=4.4 Hz, 2H), 2.22 (s, 1H), 1.68-1.60 (m, 2H), 1.50-1.40 (m, 11H); LCMS: 248 [M+H].
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
1.25 L
Type
solvent
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Quantity
21.2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].O.C1(C)C=CC([S:9](O)(=O)=O)=CC=1.[O:14]1[C:16]2([CH2:21][CH2:20][N:19]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:18][CH2:17]2)[CH2:15]1.C(=O)(O)[O-].[Na+]>CO>[OH:14][C:16]1([CH2:15][SH:9])[CH2:21][CH2:20][N:19]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:18][CH2:17]1 |f:1.2,4.5,^1:0|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
[Na]
Name
Quantity
1.25 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
76 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
21.2 g
Type
reactant
Smiles
O1CC12CCN(CC2)C(=O)OC(C)(C)C
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 0° C. for 10 min A yellowish colored solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting solution was degassed
CUSTOM
Type
CUSTOM
Details
was formed
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
at room temperature for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the methanol was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (1×400 mL and 2×250 mL)
WASH
Type
WASH
Details
the combined organic layer was washed with brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the crude product (26.2 g) was obtained as an oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (SiO2, 5% to 40% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1(CCN(CC1)C(=O)OC(C)(C)C)CS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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